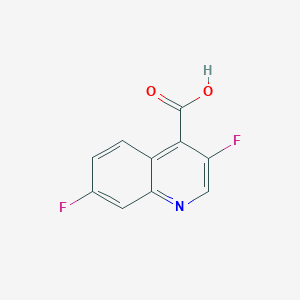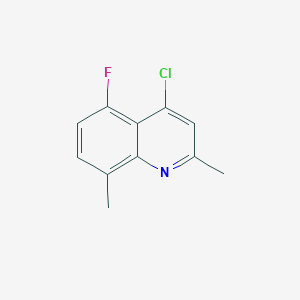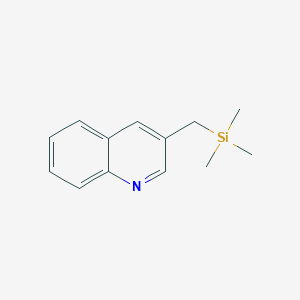
4-Quinolinecarboxylic acid, 3,7-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Difluoroquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-difluoroquinoline-4-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of fluorine atoms on the quinoline ring. This can be achieved through the reaction of 3,7-difluoroquinoline with appropriate carboxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 3,7-difluoroquinoline-4-carboxylic acid may involve large-scale fluorination processes, utilizing advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to ensure efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3,7-Difluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
3,7-Difluoroquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the production of liquid crystals and cyanine dyes
Mechanism of Action
The mechanism of action of 3,7-difluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Difluoroquinoline-3-carboxylic acid
- 3,5-Difluoroquinoline
- 3-Fluoroquinoline
Uniqueness
3,7-Difluoroquinoline-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
834884-20-7 |
|---|---|
Molecular Formula |
C10H5F2NO2 |
Molecular Weight |
209.15 g/mol |
IUPAC Name |
3,7-difluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-5-1-2-6-8(3-5)13-4-7(12)9(6)10(14)15/h1-4H,(H,14,15) |
InChI Key |
CXGUTIIHJMFOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















